molecular formula C21H35N5O3 B2574222 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1049478-96-7

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2574222
CAS No.: 1049478-96-7
M. Wt: 405.543
InChI Key: OVPQDMYMOBHASY-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetically designed oxalamide derivative intended for research and development purposes. This compound features a molecular architecture that is frequently explored in medicinal chemistry, particularly in the discovery of novel kinase inhibitors . Its structure incorporates both an azepane ring and a morpholinoethyl group, which are common pharmacophores known to contribute to binding affinity and pharmacokinetic properties . The 1-methyl-1H-pyrrol-2-yl moiety further enhances its potential for interaction with biological targets . While the specific biological activity of this exact molecule may not be detailed in the literature, its core oxalamide scaffold and structural components are closely related to compounds that have been investigated for their inhibitory activity against various protein kinases, which are key targets in oncology and other therapeutic areas . The presence of the morpholino group, a saturated nitrogen-oxygen heterocycle, is a frequent feature in bioactive molecules and often aids in improving aqueous solubility . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O3/c1-24-9-6-7-18(24)19(26-10-4-2-3-5-11-26)17-23-21(28)20(27)22-8-12-25-13-15-29-16-14-25/h6-7,9,19H,2-5,8,10-17H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPQDMYMOBHASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique structural features, which include an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C22H30N4O3C_{22}H_{30}N_{4}O_{3}
Molecular Weight 398.5 g/mol
Functional Groups Azepane, Pyrrole, Oxalamide

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate cellular pathways by binding to these targets, leading to alterations in cellular functions or signaling processes. Preliminary studies suggest potential antimicrobial and anticancer activities due to its structural features that enhance interaction with biological systems.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the presence of nitrogen-containing rings often enhances reactivity in substitution reactions, which may contribute to their effectiveness against various microbial strains.

Anticancer Potential

Research has highlighted the potential of this compound in cancer treatment. Compounds with similar structural motifs have been investigated for their roles as enzyme inhibitors and in modulating cellular pathways involved in cancer progression. Specifically, the oxalamide functional group is known to interact with proteins involved in cancer cell proliferation .

Case Studies

  • GlyT1 Inhibition : A study explored the modification of glycine transporter 1 (GlyT1) inhibitors by incorporating azepane structures. The results showed that these modifications led to increased potency in inhibiting GlyT1, suggesting that similar modifications in this compound could enhance its biological activity .
  • CNS Penetration : Pharmacokinetic studies on related compounds demonstrated favorable brain-plasma ratios, indicating potential for central nervous system penetration. This characteristic is crucial for developing therapeutic agents targeting neurological disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Significant activity against microbial strains
Anticancer Inhibition of cancer cell proliferation
CNS Penetration Favorable pharmacokinetic profiles

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Key Substituents Structural Implications
Target Compound Azepan-1-yl, 1-methyl-1H-pyrrol-2-yl, morpholinoethyl Enhanced flexibility, solubility, and binding diversity
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl Increased aromaticity; pyridine enhances polarity
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl, pyridin-2-yl Altered steric effects vs. S336
Adamantyl-containing oxalamides (e.g., Compound 10) Adamantyl, 4-chlorobenzyloxy Rigid adamantyl core; halogen enhances lipophilicity
MNFO (N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide) Furan-2-ylmethyl, methylnaphthalenyl Extended aromatic system for material science applications

Key Observations :

  • 1-Methyl-1H-pyrrol-2-yl may confer unique receptor-binding properties compared to pyridyl or dimethoxybenzyl groups in S336/S5456 .

Metabolic Stability and Enzyme Interactions

Compound Metabolic Pathway (Rat Hepatocytes) CYP3A4 Inhibition at 10 µM Safety Profile (NOEL)
Target Compound Inferred: Likely rapid metabolism without amide hydrolysis Not reported No direct data
S336 Rapid metabolism; no amide hydrolysis products <50% inhibition NOEL = 100 mg/kg bw/day
S5456 Rapid metabolism; no amide hydrolysis products 51% inhibition (initial) Not evaluated
No. 1768 Rapid metabolism; no amide hydrolysis products <50% inhibition NOEL = 100 mg/kg bw/day

Key Observations :

  • Oxalamides generally resist amide hydrolysis but undergo rapid metabolism via alternative pathways (e.g., oxidation, demethylation) .
  • The morpholinoethyl group in the target compound may reduce CYP3A4 inhibition risk compared to pyridyl-containing S5456 .

Key Observations :

  • The MoS of 500 million for S336 and analogs suggests high safety margins for oxalamides with similar metabolic profiles .
  • The target compound’s azepane and pyrrole groups may necessitate additional genotoxicity and pharmacokinetic studies.

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity and bioactivity?

The compound integrates three critical moieties:

  • Azepane ring : A seven-membered nitrogen-containing heterocycle that enhances lipid solubility and may interact with hydrophobic pockets in biological targets .
  • 1-Methylpyrrole : An aromatic heterocycle contributing to π-π stacking interactions with receptor binding sites .
  • Morpholinoethyl group : A polar moiety facilitating hydrogen bonding with enzymes or receptors, improving target affinity .

Methodological Insight : Use computational tools (e.g., molecular docking) to predict interactions between these groups and biological targets. Validate with spectroscopic techniques like NMR to confirm conformational stability .

Q. What are the standard synthetic routes for this compound, and how is purity validated?

Synthesis Steps :

Amine Activation : React azepane-containing amine with oxalyl chloride in dichloromethane (DCM) to form an activated intermediate .

Coupling Reaction : Combine with morpholinoethylamine using a base (e.g., DIPEA) under anhydrous conditions .

Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Analytical Validation :

TechniquePurposeReference
NMR Confirm backbone structure and substituent positions
LC-MS Verify molecular weight and purity (>95%)
TLC Monitor reaction progress

Advanced Questions

Q. How can coupling reaction conditions be optimized to improve synthesis yield?

Key Variables :

  • Temperature : Maintain 0–5°C during oxalyl chloride activation to prevent side reactions .
  • Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis .
  • Catalyst : Add HOBt/DCC to enhance coupling efficiency .

Q. Methodological Approach :

  • Design a factorial experiment to test combinations of temperature, solvent, and catalyst.
  • Use HPLC to quantify yield and identify byproducts .

Q. How should researchers address contradictions in bioactivity data between this compound and its structural analogs?

Case Example : Analogs with thiophene instead of pyrrole show higher kinase inhibition but lower receptor binding .

Q. Resolution Strategies :

Comparative SAR Studies : Systematically replace functional groups (e.g., swap pyrrole for thiophene) and assay activity .

Structural Dynamics Analysis : Use molecular dynamics simulations to compare binding pocket interactions .

In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., SPR for binding vs. cell-based assays for efficacy) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Workflow :

Target Identification : Use databases (e.g., PDB) to select proteins with known ligand interactions (e.g., serotonin receptors, kinases) .

Docking Studies : Predict binding poses of the compound and derivatives using AutoDock Vina or Schrödinger .

ADMET Prediction : Screen derivatives for solubility, metabolic stability, and toxicity with tools like SwissADME .

Q. Example Findings :

  • Derivatives with bulkier azepane substituents show better blood-brain barrier penetration in silico .
  • Morpholinoethyl group modifications reduce off-target binding to cytochrome P450 enzymes .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Stepwise Methodology :

Target Deconvolution : Perform affinity chromatography or thermal shift assays to identify binding partners .

Pathway Analysis : Use transcriptomics/proteomics to map affected signaling pathways (e.g., MAPK, PI3K-Akt) .

Functional Validation : Knock out candidate targets (CRISPR) and assess compound efficacy .

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